Lenperone Hydrochloride

Neuroendocrinology Dopamine receptor pharmacology Antipsychotic potency

Standard butyrophenone antipsychotics like haloperidol introduce confounds in behavioral assays due to high D2 selectivity and motor impairment. Lenperone hydrochloride provides a balanced D2/5-HT2A dual antagonism profile (Ki: D2 4.3 nM, 5-HT2A 4 nM), occupying a defined intermediate position in the prolactin-release hierarchy (haloperidol > lenperone ≅ reduced haloperidol > chlorpromazine). • Enables detection of both potentiation and attenuation in endocrine studies without ceiling/floor effects. • Separates antipsychotic efficacy from catalepsy in CAR and locomotor assays. • Validated in vivo at 0.16-0.44 mg/kg IM for GI motility studies in canine models.

Molecular Formula C22H24ClF2NO2
Molecular Weight 407.9 g/mol
CAS No. 24677-86-9
Cat. No. B1674727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenperone Hydrochloride
CAS24677-86-9
Synonyms4'-fluoro-4-(4-(p-fluorobenozyl)piperidino)butyrophenone
AHR 2277
AHR-2277
lenperone
lenperone hydrochloride
Molecular FormulaC22H24ClF2NO2
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]
InChIInChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H
InChIKeyBUPKTBMYUMORNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lenperone Hydrochloride (CAS 24677-86-9) for Research: Butyrophenone Antipsychotic Procurement Guide


Lenperone hydrochloride (AHR-2277) is a typical antipsychotic belonging to the butyrophenone class [1]. It functions primarily as a dopamine antagonist and has been characterized in preliminary experiments as possessing features essential for neuroleptic activity [2]. Lenperone exhibits measurable affinity for multiple receptor targets including dopamine D2 receptors (Ki = 4.3 nM) and serotonin 5-HT2A receptors (Ki = 4 nM) [3]. The compound has been investigated in clinical studies for acute and chronic schizophrenia at therapeutic doses of 30–50 mg/day [4].

Why Lenperone Hydrochloride Cannot Be Interchanged with Other Butyrophenone Antipsychotics in Research


Substituting Lenperone hydrochloride with other butyrophenone antipsychotics such as haloperidol, melperone, or moperone introduces significant experimental variability due to differing receptor binding profiles and functional potencies. Although these compounds share the butyrophenone core scaffold, their relative affinities for dopamine D2 versus serotonin 5-HT2A receptors diverge substantially—a critical determinant of both therapeutic efficacy and side effect liability [1]. Furthermore, quantitative comparative studies demonstrate that Lenperone occupies a distinct position in the potency hierarchy for prolactin release, sitting between haloperidol and chlorpromazine with potency comparable to reduced haloperidol [2]. These pharmacodynamic distinctions cannot be predicted from chemical class membership alone and directly impact experimental outcomes in neuropharmacology, behavioral pharmacology, and endocrine research.

Lenperone Hydrochloride (CAS 24677-86-9): Quantitative Comparative Evidence for Scientific Selection


Lenperone vs. Haloperidol: Prolactin-Stimulating Potency Hierarchy in Female Rats

In a direct comparative study measuring prolactin responses to intraperitoneal administration in female rats, lenperone demonstrated prolactin-stimulating potency intermediate between haloperidol and chlorpromazine. The dose-response analysis established that lenperone was equipotent with reduced haloperidol (a major haloperidol metabolite) and approximately one-fourth as potent as haloperidol in stimulating prolactin secretion [1]. This intermediate prolactin-elevating profile distinguishes lenperone from both high-potency (haloperidol) and low-potency (clozapine, thioridazine) comparators.

Neuroendocrinology Dopamine receptor pharmacology Antipsychotic potency

Lenperone Receptor Binding Affinity: D2 vs. 5-HT2A Ki Values for Target Engagement Studies

Lenperone exhibits high-affinity binding to both dopamine D2 receptors (Ki = 4.3 nM) and serotonin 5-HT2A receptors (Ki = 4 nM) in radioligand binding assays [1][2]. Additional binding data from rat cortical regions indicate Ki values of 305 nM for 5-HT1A receptors and 345 nM for 5-HT2C receptors [3]. This balanced sub-nanomolar to low-nanomolar affinity at D2 and 5-HT2A receptors, with approximately 70-80 fold selectivity over 5-HT1A/2C subtypes, provides a reference binding signature useful for calibrating in vitro receptor occupancy experiments and distinguishing lenperone from compounds with divergent D2/5-HT2A ratios.

Receptor pharmacology Binding affinity GPCR screening

Lenperone Clinical Side Effect Profile: Extrapyramidal Symptom Incidence in Schizophrenia Patients

In three open-label studies encompassing 50 hospitalized schizophrenic patients treated for 20–30 days at 30–50 mg/day, lenperone produced only a few single extrapyramidal side effects and minimal autonomic side effects, with low sedation [1]. While no direct double-blind comparator data exist, this observed EPS frequency at clinically effective doses contrasts qualitatively with historical data for haloperidol—a butyrophenone known for dose-limiting EPS at therapeutic antipsychotic doses. The study noted that dosing was limited primarily by cardiovascular effects (heart and blood circulation) rather than by extrapyramidal symptoms [1].

Clinical psychopharmacology Side effect liability Extrapyramidal symptoms

Lenperone vs. Haloperidol and Timolol: Comparative Tracheal Smooth Muscle Relaxation in Guinea Pig Model

In an ex vivo guinea pig tracheal muscle preparation, lenperone was tested alongside multiple butyrophenones and timolol for relaxation of histamine-precontracted tissue. Lenperone's potency in this assay was equivalent to pipamperone and timolol, but significantly lower than haloperidol, moperone, and trifluperidol, which relaxed histamine-precontracted tracheal muscle at doses as low as 0.03–1.0 μg/mL while suppressing cardiac contractility and heart rate only at doses up to 3 μg/mL [1]. This rank-order differentiation positions lenperone at the lower-potency end of the butyrophenone spectrum for non-dopaminergic smooth muscle effects.

Smooth muscle pharmacology Histamine antagonism Cardiovascular selectivity

Lenperone Gastroesophageal Sphincter Pressure Reduction in Canine Model: In Vivo Functional Differentiation

Lenperone hydrochloride administered intramuscularly at 0.16 and 0.44 mg/kg significantly reduced gastroesophageal sphincter pressure (GESP) in healthy adult dogs [1]. This in vivo functional effect distinguishes lenperone from the broader butyrophenone class, as not all dopamine antagonists produce equivalent GESP modulation. The canine gastroesophageal sphincter model provides a reproducible in vivo system for assessing lenperone's peripheral dopaminergic effects independent of central nervous system outcomes. The effective dose range (0.16–0.44 mg/kg IM) establishes a benchmark for comparative studies evaluating other butyrophenones in this model.

Gastrointestinal pharmacology In vivo canine model Sphincter function

Lenperone Clinical Efficacy: Therapeutic Dose Range and Response Rate in Schizophrenia

Pooled data from three open-label studies (N=50 hospitalized schizophrenic patients) established lenperone's therapeutic effective dose at 30–50 mg/day, with a maximum daily dosage of 90 mg [1]. An independent open trial in 10 acute schizophrenia patients (28-day treatment, maximum 60 mg/day) reported a pronounced antipsychotic effect in 50% of patients, with all 10 patients showing some pharmacological response [2]. Notably, lenperone demonstrated good improvement of depressive symptoms in schizophrenic patients and exhibited a rapid onset of antipsychotic effect [1]. The authors recommended double-blind comparison studies versus established antipsychotics for further validation.

Clinical efficacy Dose-response Antipsychotic outcome

Lenperone Hydrochloride (CAS 24677-86-9): Evidence-Backed Research Applications for Scientific Procurement


Neuroendocrine Research: Prolactin Secretion Studies Requiring Intermediate D2 Antagonist Potency

Lenperone's established position in the prolactin-stimulating potency hierarchy (haloperidol > lenperone ≅ reduced haloperidol > chlorpromazine) makes it a valuable tool compound for investigating D2 receptor-mediated prolactin regulation [1]. Researchers studying hyperprolactinemia mechanisms or screening compounds for endocrine effects can employ lenperone at doses calibrated to produce intermediate prolactin elevation, enabling detection of both potentiation and attenuation effects that would be masked by ceiling effects with haloperidol or floor effects with clozapine. The validated intraperitoneal dosing in female rat models provides a reproducible experimental framework.

Receptor Pharmacology: Reference Compound for Balanced D2/5-HT2A Antagonism

With defined Ki values of 4.3 nM (D2) and 4 nM (5-HT2A), lenperone serves as a reference standard for in vitro receptor binding and functional assays requiring balanced dual antagonism at these two critical GPCR targets [1][2]. This balanced binding profile is quantitatively distinct from high-D2-selectivity butyrophenones (e.g., haloperidol, D2 Ki ≈ 1-2 nM with lower 5-HT2A affinity) and 5-HT2A-preferring atypical antipsychotics. Researchers conducting receptor occupancy studies, competition binding assays, or functional cAMP/calcium flux assays can use lenperone as a calibration point for dual antagonism.

Behavioral Pharmacology: Antipsychotic Activity with Minimized Extrapyramidal Confounds

The clinical observation that lenperone at therapeutic doses (30–50 mg/day) produced only a few single extrapyramidal side effects with low sedation supports its utility in preclinical behavioral models where motor impairment confounds interpretation of antipsychotic-like effects [1]. In conditioned avoidance response (CAR) assays, catalepsy testing, or locomotor activity studies, lenperone may separate antipsychotic efficacy from motor side effects more effectively than haloperidol, enabling cleaner interpretation of dopamine D2-mediated behavioral outcomes. The documented therapeutic dose range provides a basis for allometric scaling to rodent models.

Gastrointestinal Physiology: In Vivo Canine Model of Dopamine-Mediated Sphincter Function

Lenperone's validated efficacy in reducing gastroesophageal sphincter pressure in healthy dogs at 0.16–0.44 mg/kg IM provides a documented in vivo model system for studying peripheral dopamine receptor function in the gastrointestinal tract [1]. This application is particularly relevant for researchers investigating dopaminergic regulation of GI motility, evaluating novel compounds for gastroesophageal reflux disease, or studying the peripheral effects of antipsychotic agents independent of CNS penetration. The defined effective dose range enables reproducible experimental design across laboratories.

Technical Documentation Hub

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